molecular formula C16H16FNO3 B1341933 N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide CAS No. 256412-88-1

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

Cat. No. B1341933
M. Wt: 289.3 g/mol
InChI Key: FBUBSODDMFONTH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Quantum Mechanical and Spectroscopic Studies : A study by Chandralekha et al. (2019) utilized quantum mechanical, spectroscopic, and molecular docking techniques to analyze a compound similar to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. This research provides insights into the molecular geometry and electronic properties of the compound, which can be crucial for understanding its behavior in various applications.

  • Inhibitor of Met Kinase Superfamily : Schroeder et al. (2009) discovered a compound related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide as a potent and selective Met kinase inhibitor. This research highlights the compound's potential for therapeutic applications in cancer treatment.

  • Antibacterial and Antifungal Activities : Velupillai et al. (2015) synthesized a series of derivatives related to the compound and evaluated their antibacterial and antifungal activities. This study suggests potential applications of these compounds in developing new antimicrobial agents.

  • Photodegradation Pathways in Environmental Fate : Moon et al. (2010) investigated the photodegradation pathways of metamifop and its related compounds, including N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. Understanding the degradation process of these compounds is essential for assessing their environmental impact.

  • Serotonin Receptor Imaging in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide for quantifying serotonin receptor densities in Alzheimer's disease patients' brains. This underscores its potential use in neurological research and diagnostics.

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBSODDMFONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592633
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

CAS RN

256412-88-1
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide(18.2 g, 0.07 mol), hydroquinone(7 g, 0.064 mol), potassium carbonate(10.54 g, 0.076 mol) and tetra-n-butylammonium bromide(1 g) were dissolved in 350 ml of acetonitrile and heated at reflux for 6 hours. The reaction mixture was cooled to room temperature and solid remained during the reaction was filtered out. The filtrate was concentrated under reduced pressure and the crude product was purified by column chromatography(eluent: ethyl acetate/n-hexane=1/2) to afford 16 g of the target product.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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